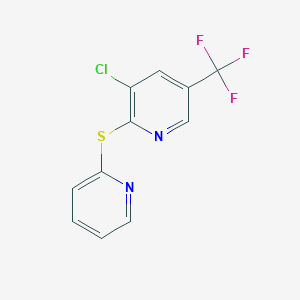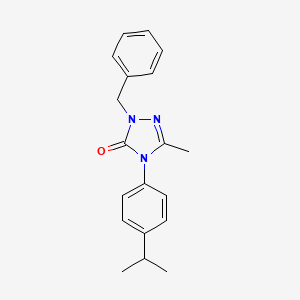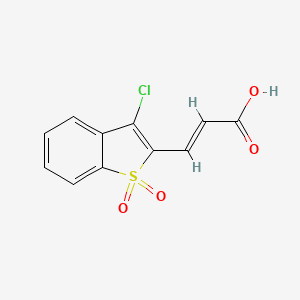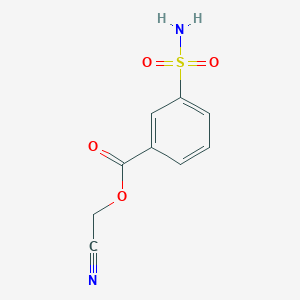
3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions, starting from simple pyridine or its substituted forms. For instance, the synthesis of 3,5,6-trichloro-2-pyridinol involves chlorination, reduction, and hydrolysis starting from pyridine . Similarly, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine is synthesized from nicotinamide through Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis . These methods could potentially be adapted for the synthesis of 3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine by incorporating the appropriate sulfur-containing reagents at the relevant steps.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, the structure of endo-cycloadducts in the synthesis of 3-aroyl-2-(trifluoromethyl)pyridines was established using these methods . The crystal structure of 2-hydroxy-3-trifluoracetylimidazo[1,2-a]pyridine hydrochloride was determined by X-ray diffraction . These techniques would be essential in confirming the structure of 3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine once synthesized.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the presence of electron-withdrawing or electron-donating groups. The study on the synthesis reaction principle of 2-chloro-(trifluoromethyl)pyridine points out that the feasibility of side-chain chlorination is determined by the substituents on the pyridine ring . The presence of a trifluoromethyl group, as in the case of 3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine, would likely affect its reactivity in subsequent chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be studied using various spectroscopic and computational methods. For instance, 2-Chloro-6-(trifluoromethyl)pyridine was characterized by FT-IR, NMR, and computational methods, which provided insights into its vibrational frequencies, chemical shifts, and molecular electrostatic potential . These methods could be applied to determine similar properties for 3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine, aiding in the understanding of its behavior in different environments and its potential applications.
科学的研究の応用
Synthesis and Application in Pharmaceuticals and Agrochemicals
- 3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine has notable applications in the synthesis of pharmaceuticals and agrochemicals. A study summarizes the master synthetic methods for this compound, highlighting its role in the development of herbicides and other biochemical applications. The study further discusses its current research status and development trends (Li Zheng-xiong, 2004).
Application in Fungicides
- This compound is a key component in the fungicide fluazinam. Research details its structural properties and how its molecular interactions contribute to its effectiveness as a fungicide (Youngeun Jeon, Jineun Kim, Sangjin Lee, Tae Ho Kim, 2013).
Role in Pesticide Synthesis
- The compound is widely used in the synthesis of pesticides. Its synthesis processes are reviewed in a paper, emphasizing its importance in the production of various pesticide formulations (Lu Xin-xin, 2006).
Contributions to Organic Chemistry
- In organic chemistry, this pyridine derivative is used in electrophilic substitutions and other reactions. A study discusses its transformation into various derivatives, underscoring its utility in organic synthesis (F. Mongin, Antonio Tognini, F. Cottet, M. Schlosser, 1998).
Antimicrobial Activities
- A study investigated the antimicrobial activities of 3-Chloro-2-(2-pyridylthio)-5-(trifluoromethyl)pyridine, along with its DNA interaction, structural, and spectroscopic properties, showcasing its potential in medical and biochemical applications (M. Evecen, M. Kara, Ö. İdil, H. Tanak, 2017).
Insecticidal Activity
- The compound's structure is also explored in the context of insecticides, with studies examining its potential insecticidal activity, contributing to the development of new pest control solutions (Dongqing Liu, Yaqing Feng, Da-Wei Liu, Shasha Zhang, 2006).
Solubility Studies
- Research on the solubility of this compound in various solvents contributes to a better understanding of its properties, aiding in its application in diverse fields (A. Jouyban, F. Martínez, W. Acree, 2017).
特性
IUPAC Name |
3-chloro-2-pyridin-2-ylsulfanyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2S/c12-8-5-7(11(13,14)15)6-17-10(8)18-9-3-1-2-4-16-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXJQLSDHHWOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2526858.png)

![1-methyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526861.png)

![ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate](/img/structure/B2526864.png)
![5,8-Dimethyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2526866.png)

![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2526868.png)

![2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2526871.png)

